molecular formula C18H15BrN2O B2899349 6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 941972-65-2

6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2899349
CAS No.: 941972-65-2
M. Wt: 355.235
InChI Key: CYRNWZFIAAMUDY-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a chemical compound that belongs to the class of dihydropyridazinones This compound is characterized by the presence of a bromophenyl group and a methylphenyl group attached to a dihydropyridazinone core

Preparation Methods

The synthesis of 6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a suitable phenyl precursor to introduce the bromine atom.

    Formation of the Methylphenyl Intermediate: A separate reaction involves the methylation of a phenyl precursor to introduce the methyl group.

    Cyclization Reaction: The bromophenyl and methylphenyl intermediates are then subjected to a cyclization reaction with appropriate reagents and conditions to form the dihydropyridazinone core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

    6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical reactivity and biological activity.

    6-(4-fluorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one: The presence of a fluorine atom can influence the compound’s properties and interactions.

    6-(4-iodophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one: The iodine atom may impart unique characteristics to the compound, affecting its behavior in chemical and biological systems.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which distinguish it from other similar compounds.

Properties

IUPAC Name

6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O/c1-13-2-4-14(5-3-13)12-21-18(22)11-10-17(20-21)15-6-8-16(19)9-7-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRNWZFIAAMUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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